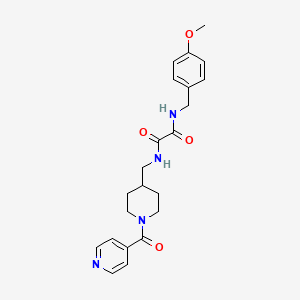

![molecular formula C9H7N3O4 B2804445 methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate CAS No. 93521-65-4](/img/structure/B2804445.png)

methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

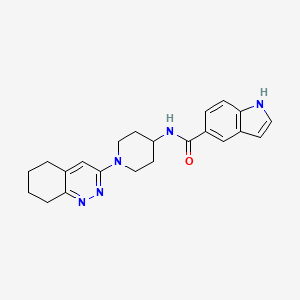

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the CAS Number: 2110793-02-5 . It has a molecular weight of 171.11 . It is a solid substance that is stored in dry conditions at room temperature .

Physical And Chemical Properties Analysis

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate is a solid substance . It is stored in dry conditions at room temperature .Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antihypertensive Potential

Navarrete-Vazquez et al. synthesized a compound similar to Methyl 5-Nitro-1H-benzimidazole-2-carboxylate and evaluated it for antihypertensive potential .

Anti-Inflammatory and Anticancer Activities

5-Substituted benzimidazoles, which include Methyl 5-Nitro-1H-benzimidazole-2-carboxylate, have been found to have anti-inflammatory and anticancer activities .

Hepatitis C Virus Infections

Benimidazole-5-carboxylic acid and its derivatives, including Methyl 5-Nitro-1H-benzimidazole-2-carboxylate, are promising agents for hepatitis C virus infections .

Glycoprotein IIb/IIIa Inhibitors

This compound has been found to have Glycoprotein IIb/IIIa inhibitory activity, which can be useful in the treatment of thrombosis .

Glutaminyl Cyclase Inhibitors

Methyl 5-Nitro-1H-benzimidazole-2-carboxylate has been found to inhibit Glutaminyl Cyclase, an enzyme that plays a role in the pathogenesis of Alzheimer’s disease .

Checkpoint Kinase Inhibitor

This compound has been found to inhibit checkpoint kinases, which are proteins that play a critical role in the cellular response to DNA damage .

Antimicrobial Activity

Silver (I) complexes of benzimidazole, which include Methyl 5-Nitro-1H-benzimidazole-2-carboxylate, have been found to have antimicrobial activity against S. epidermidis, S. aureus and C. albicans .

Safety and Hazards

The safety information for methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate includes several hazard statements: H302-H315-H319-H332-H335 . These correspond to hazards related to ingestion, skin contact, eye contact, inhalation, and respiratory system. The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Methyl 5-Nitro-1H-benzimidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It’s worth noting that some imidazole derivatives have been found to act as microtubule targeting agents (mtas), inducing cell death through mitotic arrest . This mechanism preferentially affects rapidly dividing cancer cells over slowly proliferating normal cells .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

It’s worth noting that imidazole is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of Methyl 5-Nitro-1H-benzimidazole-2-carboxylate.

Result of Action

If it acts similarly to other imidazole derivatives that function as mtas, it could induce cell death through mitotic arrest , preferentially affecting rapidly dividing cancer cells.

properties

IUPAC Name |

methyl 6-nitro-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)8-10-6-3-2-5(12(14)15)4-7(6)11-8/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDYHFYQRLFAFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2804364.png)

![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2804366.png)

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804367.png)

![4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2804370.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid](/img/structure/B2804373.png)